4-bromo-2-methylthioanisole
Overview
Description
4-bromo-2-methylthioanisole is an organic compound with the molecular formula C8H9BrS It is a brominated aromatic sulfane, which means it contains a bromine atom attached to a benzene ring that also has a methyl group and a sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methylthioanisole typically involves the bromomethylation of thiols. One efficient method for this involves using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane in basic media, which also yields the bromomethylated thiol derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methylthioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfane group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or dehalogenated products.
Scientific Research Applications
4-bromo-2-methylthioanisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylthioanisole involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)(methyl)sulfane: Similar structure but with the methyl group in a different position.
(4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane: Contains an additional chlorine atom.
(2-Bromo-4-fluorophenyl)(methyl)sulfane: Contains a fluorine atom instead of a methyl group
Uniqueness
4-bromo-2-methylthioanisole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a sulfane group provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2-methyl-1-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDBGSMCSDUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284298 | |
Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-03-3 | |
Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89981-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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